6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used as an intermediate in the synthesis of various corticosteroid medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxy group is acetylated.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.
Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond to 3,5-double bonds.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The 3-acetyl group is removed.
Rearrangement: The 3,5-double bonds revert to a 3-keto and 4-double bond.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, followed by the addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: A 1-double bond is formed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Halogen substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various corticosteroid derivatives with modified anti-inflammatory properties.
Scientific Research Applications
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is used extensively in scientific research:
Chemistry: As an intermediate in the synthesis of complex corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of anti-inflammatory and immunosuppressive drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a similar structure but different functional groups.
Diflorasone Diacetate: A related compound with similar fluorination patterns.
Uniqueness
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific fluorination at the 6beta and 9alpha positions, which enhances its anti-inflammatory potency and reduces its metabolic degradation .
Properties
CAS No. |
60864-46-2 |
---|---|
Molecular Formula |
C25H30F2O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |
InChI Key |
RWKMFNKALGKSFN-CYBFZDFUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C |
Origin of Product |
United States |
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